molecular formula C32H20Na4O17P2 B12400212 Tetrasodium;[5-hydroxy-8-[5-[5-hydroxy-7-[oxido(oxidooxy)phosphoryl]oxy-4-oxochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)-4-oxochromen-7-yl] phosphate

Tetrasodium;[5-hydroxy-8-[5-[5-hydroxy-7-[oxido(oxidooxy)phosphoryl]oxy-4-oxochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)-4-oxochromen-7-yl] phosphate

Cat. No.: B12400212
M. Wt: 830.4 g/mol
InChI Key: KPTYKILLKMSBDA-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrasodium;[5-hydroxy-8-[5-[5-hydroxy-7-[oxido(oxidooxy)phosphoryl]oxy-4-oxochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)-4-oxochromen-7-yl] phosphate is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, and phosphate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrasodium;[5-hydroxy-8-[5-[5-hydroxy-7-[oxido(oxidooxy)phosphoryl]oxy-4-oxochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)-4-oxochromen-7-yl] phosphate typically involves multi-step organic synthesis. The process may start with the preparation of the chromen-2-yl core, followed by the introduction of hydroxyl and methoxy groups through substitution reactions. The phosphate groups are then added using phosphorylation reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of oxo groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activity. The presence of phosphate groups suggests it could interact with biological molecules like proteins and nucleic acids.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. The chromen-2-yl core is a common motif in many bioactive molecules, suggesting possible applications in drug discovery.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to industrial products.

Mechanism of Action

The mechanism by which Tetrasodium;[5-hydroxy-8-[5-[5-hydroxy-7-[oxido(oxidooxy)phosphoryl]oxy-4-oxochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)-4-oxochromen-7-yl] phosphate exerts its effects would depend on its specific applications. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phosphate groups could play a role in signaling pathways, while the chromen-2-yl core could interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • Tetrasodium;[5-hydroxy-8-[5-[5-hydroxy-7-[oxido(oxidooxy)phosphoryl]oxy-4-oxochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)-4-oxochromen-7-yl] phosphate
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications. The presence of both hydroxyl and phosphate groups allows for a wide range of chemical modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C32H20Na4O17P2

Molecular Weight

830.4 g/mol

IUPAC Name

tetrasodium;[5-hydroxy-8-[5-[5-hydroxy-7-[oxido(oxidooxy)phosphoryl]oxy-4-oxochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)-4-oxochromen-7-yl] phosphate

InChI

InChI=1S/C32H24O17P2.4Na/c1-43-17-6-3-15(4-7-17)25-13-22(35)31-23(36)14-28(48-50(38,39)40)29(32(31)46-25)19-9-16(5-8-24(19)44-2)26-12-21(34)30-20(33)10-18(11-27(30)45-26)47-51(41,42)49-37;;;;/h3-14,33,36-37H,1-2H3,(H,41,42)(H2,38,39,40);;;;/q;4*+1/p-4

InChI Key

KPTYKILLKMSBDA-UHFFFAOYSA-J

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OP(=O)([O-])[O-])C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)OP(=O)([O-])O[O-])O)OC.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.